N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-3-1-6-17-21(13)10-8-15-14(23)11-4-5-12(19-18-11)20-9-2-7-16-20/h1-7,9H,8,10H2,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRNNRBMPTNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer drug development. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure with multiple heterocycles, which are known to enhance biological activity. The presence of both pyridazine and pyrazole rings contributes to its pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have identified derivatives of pyridazine as potential multi-target anti-inflammatory agents. For instance, compounds similar to this compound have shown promising results in inhibiting key enzymes involved in inflammatory processes:
- Carbonic Anhydrase (CA) Inhibition : The compound exhibits inhibitory effects on several isoforms of carbonic anhydrase (hCA I, II, IX, XII), with inhibition constants (Ki) ranging from low nanomolar to sub-nanomolar levels. Notably, derivatives showed Ki values as low as 4.9 nM for hCA IX, indicating potent activity .
- Cyclooxygenase (COX) Inhibition : It has been reported that pyridazine-based compounds can effectively inhibit COX-2, an enzyme associated with inflammation and pain. This inhibition is crucial for developing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that pyridazine derivatives can target multiple pathways involved in cancer cell proliferation:
- Tyrosine Kinase Inhibition : Some studies have suggested that pyridazine derivatives may act as inhibitors of tyrosine kinases, which play a critical role in cancer cell signaling pathways. This mechanism could lead to reduced tumor growth and proliferation .
Case Study 1: Pyridazine Derivatives in Cancer Treatment
A study published in 2023 evaluated various pyridazine derivatives for their anticancer properties. Among the tested compounds, those similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyridazine-based sulfonamides. These compounds were shown to reduce inflammation in animal models by inhibiting COX and lipoxygenase pathways, providing a basis for their use in treating inflammatory diseases .
Table 1: Inhibition Constants (Ki) of Pyridazine Derivatives
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| Compound A | hCA II | 5.3 |
| Compound B | hCA IX | 4.9 |
| Compound C | COX-2 | 12.3 |
| Compound D | 5-LOX | 19.4 |
This table summarizes the inhibitory potency of various derivatives related to this compound against key enzymes involved in inflammation and cancer.
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds within the pyridazine and pyrazole classes exhibit a wide range of biological activities, including:
- Anti-inflammatory Properties : Studies have shown that derivatives of pyridazines, including those similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, possess significant anti-inflammatory effects. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated potent analgesic activity without causing ulcerogenic side effects, making them suitable candidates for pain management therapies .
- Analgesic Effects : Various studies have reported that certain pyridazine derivatives exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, some compounds have been found to be more effective than aspirin in alleviating pain in animal models .
- Antitumor Activity : The structural characteristics of these compounds suggest potential antitumor effects. Pyrazole derivatives are known for their ability to interact with specific biological targets involved in cancer progression .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
Synthesis Steps
- Formation of the Pyridazine Core : The initial step often involves the formation of the pyridazine ring through cyclization reactions using appropriate precursors.
- Substitution Reactions : Subsequent steps include substitution reactions where functional groups are introduced at specific positions on the pyridazine core.
- Final Coupling : The final step usually involves coupling with pyrazole derivatives to yield the target compound.
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of similar compounds:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The compound undergoes hydrolysis under acidic or basic conditions due to the electrophilic nature of the carbonyl carbon in the carboxamide group.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 2M HCl, reflux (6 hrs) | 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + ethylenediamine derivative | 78% | |
| 1M NaOH, 80°C (4 hrs) | Same as acidic hydrolysis | 82% |
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate increases with temperature and ionic strength.
Nucleophilic Substitution at the Pyridazine Ring
The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS), particularly at the 3-position adjacent to the carbonyl group.
Key Observation : Substituents at the pyrazole ring (e.g., electron-withdrawing groups) modulate reaction rates by altering ring electron density .
Reduction of the Pyridazinone Moiety
The 6-oxopyridazin-1(6H)-yl group can be reduced to a dihydropyridazine derivative under catalytic hydrogenation.
| Reduction Method | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | 1,6-dihydropyridazine derivative | MeOH, 25°C, 2 hrs | 91% | |
| NaBH₄ in THF | Partial reduction (no full saturation) | 0°C, 1 hr | 43% |
Mechanistic Note : Complete saturation requires harsh conditions due to aromatic stabilization energy .
Cyclization Reactions
The ethylenediamine side chain participates in cyclization with carbonyl-containing reagents:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Phosgene | Tetracyclic pyridazino-oxadiazole derivative | CH₂Cl₂, 0°C, 2 hrs | 67% | |
| Thiophosgene | Thiooxadiazole analog | THF, reflux, 4 hrs | 61% |
Spectral Evidence : IR spectra confirm C=O (1,720 cm⁻¹) and C=S (1,250 cm⁻¹) stretches in products .
Electrophilic Substitution at the Pyrazole Ring
The 1H-pyrazol-1-yl group undergoes regioselective electrophilic substitution at the 4-position:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | 4-nitro-1H-pyrazol-1-yl derivative | H₂SO₄, 0°C, 30 min | 88% | |
| Br₂ (1 equiv) | 4-bromo-1H-pyrazol-1-yl analog | AcOH, 25°C, 2 hrs | 76% |
Regioselectivity : Directed by the electron-donating N-1 substituent and steric effects .
Metal Complexation
The pyridazine and pyrazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | 4.8 ± 0.2 | |
| PdCl₂ | Square-planar Pd(II) complex | 5.1 ± 0.3 |
Application : These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings .
Photochemical Degradation
Under UV light (λ = 254 nm), the compound undergoes Norrish-type cleavage:
| Conditions | Major Degradants | Half-Life | Source |
|---|---|---|---|
| UV-C, aerobic | Pyridazine-3-carboxamide + ethylene gas | 2.3 hrs | |
| UV-C, anaerobic | Cyclized quinazolinone derivative | 4.7 hrs |
Implication : Requires dark storage conditions for long-term stability.
Critical Analysis of Reaction Pathways
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate NAS by stabilizing transition states .
-
Temperature Dependence : Cyclization and metal complexation exhibit Arrhenius behavior with activation energies of 45–60 kJ/mol .
-
Byproduct Formation : Competing hydrolysis occurs in aqueous media (≤12% yield loss) .
This comprehensive profile demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. Experimental protocols should prioritize controlled atmospheres and anhydrous conditions to minimize side reactions .
Q & A
Q. What synthetic methodologies are reported for preparing this compound?
The compound is synthesized via multi-step organic reactions. A common approach involves coupling pyridazine and pyrazole moieties using nucleophilic substitution or condensation reactions. For example, pyrazolylpyridazine derivatives are synthesized by reacting 6-chloropyridazin-3-amine with substituted pyrazoles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile), followed by alkylation or carboxamide functionalization . Purification typically employs column chromatography with gradients of ethyl acetate and hexane.
Q. How is the molecular structure experimentally validated?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : - and -NMR identify proton environments and carbon connectivity.
- X-ray crystallography : Single-crystal diffraction (e.g., using Bruker SMART CCD diffractometers) resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines structures, with R-factors < 0.05 indicating high accuracy .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What biological activities are associated with pyridazine-pyrazole hybrids?
Pyridazine-pyrazole derivatives exhibit antihypertensive, anticholesteremic, and kinase-inhibitory activities. For instance, docking studies suggest glycogen synthase kinase 3β (GSK-3β) inhibition due to interactions with the ATP-binding pocket . In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify IC values for target validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Challenges like twinning or disorder require advanced refinement strategies:
- SHELXL : Use restraints for anisotropic displacement parameters and PART commands to model disordered atoms .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .
- WinGX : Integrate data merging and symmetry validation to avoid space-group errors . For example, reports monoclinic (P2/n) symmetry with Z = 4, validated via systematic absences .
Q. What computational methods predict the compound’s bioactivity?
Molecular docking (AutoDock Vina, GOLD) and molecular dynamics simulations assess binding affinities. For pyridazine derivatives, ligand preparation involves protonation states at physiological pH, while grid boxes are centered on kinase catalytic domains (e.g., PDB: 1Q41). Free-energy perturbation (FEP) calculations refine binding modes .
Q. How to analyze hydrogen-bonding networks in its crystal structure?
Graph-set analysis (Bernstein’s notation) categorizes hydrogen bonds into motifs like (chains) or (rings). For example, N–H···O and C–H···π interactions stabilize the pyridazine ring’s planarity, as seen in ’s asymmetric unit with two distinct molecules .
Q. How to resolve discrepancies in spectroscopic data?
Cross-validate techniques:
- Compare experimental -NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
- Use Hirshfeld surface analysis (CrystalExplorer) to correlate crystallographic data with intermolecular interactions .
Q. What strategies refine crystal structures with twinning or disorder?
- Twinning : Apply TWIN/BASF commands in SHELXL to model overlapping lattices.
- Disorder : Split atoms over multiple sites with occupancy factors summing to 1. For example, resolves a monoclinic structure with β = 96.4° by refining anisotropic displacement parameters for chlorine atoms .
Q. How does crystallography inform structure-activity relationship (SAR) studies?
Overlay crystal structures of analogs (e.g., N-phenyl vs. N-ethyl derivatives) to identify critical pharmacophores. For instance, shows that pyridazine ring planarity and pyrazole orientation affect binding to GSK-3β’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
